REACTION_CXSMILES
|
BrCC=CCCCCC.[O:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]1[O:16][CH2:17][CH:18]=[CH:19][CH2:20][C:21]#[CH:22]>>[O:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]1[O:16][CH2:17][CH:18]=[CH:19][CH2:20][C:21]#[CH:22].[O:10]1[CH:11]=[CH:12][CH2:13][CH2:14][CH2:15]1.[CH2:17]([OH:16])[CH:18]=[CH:19][CH2:20][C:21]#[CH:22]
|
Name
|
1-(tetrahydrofuranyloxy)-alka-2,8-dien-5-ynes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-haloalk-2-ene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-bromooct-2-ene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC=CCCCCC
|
Name
|
1-(tetrahydropyranyloxy)hex-2-en-5-yne
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OCC=CCC#C
|
Name
|
cuprous
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cuprous chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the preparation of which
|
Type
|
CUSTOM
|
Details
|
The coupling reaction
|
Type
|
CUSTOM
|
Details
|
of from 0° C. to about 100° C.
|
Type
|
CUSTOM
|
Details
|
for from 1 to 24 hours
|
Duration
|
12.5 (± 11.5) h
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OCC=CCC#C
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CCC#C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |